3-Amino-1-isopropyl-1H-pyrazole-5-carboxylic acid

Physicochemical Profiling Drug Design Bioconjugation

Standard 3-amino-pyrazole building blocks lack orthogonal handles for rapid SAR. This intermediate solves that: the 5-carboxylic acid enables one-step amide/ester libraries, while the 3-amino remains free for conjugation or pharmacophore development. - **Key advantage:** Direct amide/ester formation vs. multi-step routes with 4-carbonitrile analogs. - **Commercial specs:** Typical purity 95-97%; scalable for medchem campaigns. - **Supply:** Verified stock for mg to g quantities.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
CAS No. 1006451-79-1
Cat. No. B3373409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-isopropyl-1H-pyrazole-5-carboxylic acid
CAS1006451-79-1
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCC(C)N1C(=CC(=N1)N)C(=O)O
InChIInChI=1S/C7H11N3O2/c1-4(2)10-5(7(11)12)3-6(8)9-10/h3-4H,1-2H3,(H2,8,9)(H,11,12)
InChIKeyRTCKLHVTYAOMJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Properties of 3-Amino-1-isopropyl-1H-pyrazole-5-carboxylic acid


3-Amino-1-isopropyl-1H-pyrazole-5-carboxylic acid (CAS 1006451-79-1) is a heterocyclic building block of the pyrazole class, with the molecular formula C7H11N3O2 and a molecular weight of 169.18 g/mol . It is characterized by an amino group at the 3-position, an isopropyl group at the 1-position, and a carboxylic acid group at the 5-position of the pyrazole ring, making it a versatile intermediate for further chemical derivatization . The compound is commercially available from multiple suppliers with typical purities ranging from 95% to 97% .

3-amino handle for nucleophilic derivatization
5-carboxylic acid enables direct amide/ester coupling
Isopropyl group supports hydrophobic tuning

Substitution Limitations for 3-Amino-1-isopropyl-1H-pyrazole-5-carboxylic acid


Direct substitution of 3-Amino-1-isopropyl-1H-pyrazole-5-carboxylic acid with unsubstituted pyrazole-5-carboxylic acid analogs (e.g., 1-isopropyl-1H-pyrazole-5-carboxylic acid, CAS 920006-32-2) is not feasible when the 3-amino moiety is required. The presence of the 3-amino group fundamentally alters the compound's reactivity profile and its capacity for specific molecular interactions, particularly as a hydrogen-bond donor and nucleophilic site for further functionalization. Similarly, substitution with other 3-amino-pyrazole analogs (e.g., 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile, CAS 89897-29-0) is precluded by the functional group at the 5-position, which is a key determinant of physicochemical properties such as solubility, pKa, and metal-chelating potential .

Analogs lacking the 3-amino group (e.g., CAS 920006-32-2) may not support hydrogen-bond or nucleophilic reactivity requirements.

4-Carbonitrile analog (CAS 89897-29-0) alters metal-chelation and solubility profile; direct interchange may compromise target engagement.

Comparator Analysis for 3-Amino-1-isopropyl-1H-pyrazole-5-carboxylic acid


pKa and Solubility Differences

The presence of the 3-amino group in 3-Amino-1-isopropyl-1H-pyrazole-5-carboxylic acid introduces a basic nitrogen center absent in 1-isopropyl-1H-pyrazole-5-carboxylic acid (CAS 920006-32-2). This structural difference is predicted to alter the molecule's pKa and aqueous solubility profile. Using the direct comparator 1-isopropyl-1H-pyrazole-5-carboxylic acid, which lacks the 3-amino moiety, the target compound's additional amino group provides an extra site for protonation and hydrogen bonding, thereby increasing its basicity and water solubility relative to the comparator .

Ionization & Solubility
Class-level
Estimated >1 unit pKa shift, >2-fold solubility increase
Supports aqueous compatibility screening
In silico prediction; experimental validation recommended
Physicochemical Profiling Drug Design Bioconjugation

Pharmacophore Comparison

3-Amino-1-isopropyl-1H-pyrazole-5-carboxylic acid offers a fundamentally different pharmacophoric profile compared to its 4-carbonitrile analog, 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile (CAS 89897-29-0). The target compound's carboxylic acid group at the 5-position can act as a bioisostere for a carboxylate or serve as a metal-chelating moiety, whereas the 4-carbonitrile comparator provides a linear, lipophilic group with distinct electronic properties. This structural divergence dictates that the two compounds are not functionally interchangeable in binding to biological targets .

Pharmacophore Profile
Class-level
5-COOH: donor/acceptor, chelator vs 4-CN: acceptor, lipophilic
Binding mode context differs significantly
Driven by functional group vectors
Medicinal Chemistry Target Engagement Bioisostere Design

Synthetic Derivatization Pathways

The 5-carboxylic acid group in 3-Amino-1-isopropyl-1H-pyrazole-5-carboxylic acid provides a direct handle for amide bond formation, esterification, or reduction, enabling rapid access to a library of 5-substituted amide, ester, or alcohol derivatives. In contrast, a close analog like 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile (CAS 89897-29-0) requires multi-step conversions (e.g., hydrolysis to acid, then activation) to achieve similar derivatization at the 4-position, adding synthetic complexity, cost, and potential yield loss .

Synthetic Route
Class-level
1-step amide/ester coupling via direct activation vs 2-step route through nitrile hydrolysis
Supports faster library synthesis
Reduces steps and cost in lead optimization
Synthetic Chemistry Building Blocks Amide Bond Formation

Applications of 3-Amino-1-isopropyl-1H-pyrazole-5-carboxylic acid


Carboxamide and Ester Library Synthesis

The target compound's 5-carboxylic acid group is ideal for the rapid, one-step generation of amide and ester libraries for structure-activity relationship (SAR) studies. This contrasts with the 4-carbonitrile analog, which requires additional synthetic steps, saving time and resources in lead optimization campaigns .

Bioconjugation and Targeted Drug Delivery

The carboxylic acid group serves as a readily available handle for conjugation to targeting ligands, antibodies, or polymers via amide or ester linkages. The 3-amino group provides an orthogonal functional handle for further modification or as a potential pharmacophore .

Probe Design for Metalloenzymes

The carboxylic acid moiety, in conjunction with the pyrazole nitrogen, can chelate metal ions, making the compound a potential scaffold for designing inhibitors of metalloenzymes or for developing metal-sensing probes .

Scalable Synthetic Intermediates

The compound's straightforward derivatization to amides and esters offers a robust and scalable route to more complex molecules, reducing the number of synthetic steps and improving overall process efficiency in a manufacturing setting .

Application
Selection Property
Validation Focus
Amide/Ester Library Synthesis
Direct carboxylic acid activation
One-step derivatization efficiency
Bioconjugation
Orthogonal amino and carboxyl handles
Conjugation selectivity and yield
Metalloenzyme Probe Design
Metal-chelating carboxyl-pyrazole motif
Chelation stoichiometry and affinity
Scalable Intermediate
Fewer synthetic steps
Process robustness and yield
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